molecular formula C13H12N4O B2921849 N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide CAS No. 1311596-67-4

N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide

Cat. No.: B2921849
CAS No.: 1311596-67-4
M. Wt: 240.266
InChI Key: LXSILSAKVLBHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a cyanomethyl group and a carboxamide group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the cyanomethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of solvents like dimethylformamide (DMF) and catalysts to enhance reaction rates is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)pyridinium salts
  • N-(cyanomethyl)isoquinolinium salts
  • 2,3-dimethylquinoxaline derivatives

Uniqueness

N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

N-(cyanomethyl)-2,3-dimethylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-9(2)17-12-7-10(3-4-11(12)16-8)13(18)15-6-5-14/h3-4,7H,6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSILSAKVLBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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